molecular formula C9H14O2 B13473589 2-Acetylcycloheptan-1-one CAS No. 15419-61-1

2-Acetylcycloheptan-1-one

Cat. No.: B13473589
CAS No.: 15419-61-1
M. Wt: 154.21 g/mol
InChI Key: DSOYNVOQUXAPQL-UHFFFAOYSA-N
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Description

2-Acetylcycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with an acetyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of cycloheptanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The hydrogen atoms on the cycloheptane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.

Major Products:

    Oxidation: Formation of 2-cycloheptanone carboxylic acid.

    Reduction: Formation of 2-hydroxycycloheptan-1-one.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Acetylcycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with active sites of enzymes, thereby inhibiting or modifying their activity. The cycloheptane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cycloheptanone: Lacks the acetyl group but shares the cycloheptane ring structure.

    2-Acetylcyclohexan-1-one: Similar structure but with a six-membered ring.

    2-Acetylcyclopentan-1-one: Similar structure but with a five-membered ring.

Uniqueness: 2-Acetylcycloheptan-1-one is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. The larger ring size can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

15419-61-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-acetylcycloheptan-1-one

InChI

InChI=1S/C9H14O2/c1-7(10)8-5-3-2-4-6-9(8)11/h8H,2-6H2,1H3

InChI Key

DSOYNVOQUXAPQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCCC1=O

Origin of Product

United States

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